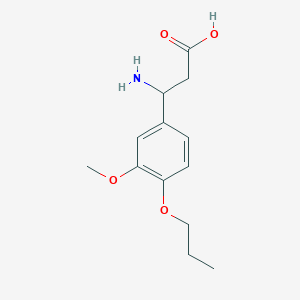

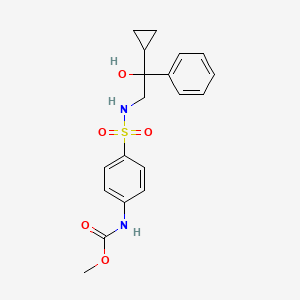

N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the exact synthesis process for “N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide” is not available, a related compound, “1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones”, has been synthesized in single steps and in satisfactory yields from “1-(4-acetylphenyl)-pyrrole-2,5-diones” and aromatic alcohols .

Aplicaciones Científicas De Investigación

Biological Evaluation

The compound has been synthesized and evaluated for its biological activity . The biological examination was conducted against a variety of enzymes i.e., acetyl cholinesterase (AChE), butyl cholinesterase (BChE), alpha amylase, and urease enzyme . The compound exhibited approximately 85% enzyme inhibition activity against BChE and AChE, but only 73.8 % and 57.9% inhibition activity against urease and alpha amylase was observed respectively .

Molecular Modeling Studies

Molecular modeling studies of the compound have been conducted . The theoretical calculations were conducted using density functional theory studies (DFTs) with the 6–31G (d, p) basis set and B3LYP functional correlation . The Frontier molecular orbital analysis revealed that the HOMO/LUMO energy gap was smaller, which corresponds to the molecule’s reactivity .

Synthesis

The compound was synthesized by inert refluxing pivaloyl isothiocyanate and 4-aminoacetophenone in dry acetone . The spectroscopic characterization (1H-NMR, 13CNMR, FT-IR) and single crystal assays determined the structure of the synthesized compound .

Crystal Structure Analysis

The crystal structure of the compound has been analyzed . Systematic experimental and theoretical studies were conducted to determine the molecular characteristics of the synthesized crystal .

Antibacterial Activities

The compound has shown significant antibacterial activity . Antibacterial activities of synthesized derivates were determined against E. coli, P. aeruginosa, and S. aureus with minimum inhibitory concentration (MIC) by using the broth microdilution method . All prepared compounds exhibited significant antibacterial activity against S. aureus, E. coli, and P. aeruginosa .

Applications in Chemistry

Nitrogen-containing heterocyclic compounds like this one belong to a distinct class that has contributed to several organic synthesis protocols and has a wide range of applications in the field of chemistry . The N-heterocyclic compounds such as dyes, antibiotics, vitamins, and agrochemicals have depicted a wide variety of pharmacological and physiological properties .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with theHeat shock protein HSP 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis and is often implicated in cancer biology.

Mode of Action

This interaction could potentially alter the protein’s conformation, disrupt its interactions with other proteins, or inhibit its enzymatic activity .

Biochemical Pathways

Given the potential target of this compound, it may influence pathways related tocellular stress responses and protein homeostasis .

Pharmacokinetics

Similar compounds have been found to have high gi absorption and are bbb permeant . These properties could potentially impact the bioavailability of the compound.

Result of Action

Given its potential target, it may influence cellular stress responses and protein homeostasis, potentially leading to changes in cell survival and proliferation .

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c1-11(20)12-6-8-14(9-7-12)19-17(21)15-10-13-4-2-3-5-16(13)23-18(15)22/h2-10H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHACSYDYMPNQPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Acetylphenyl)-2-oxo-2H-chromene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-bromophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2818741.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile](/img/no-structure.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2818749.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclohexanecarboxamide](/img/structure/B2818750.png)

![5-[2-(Azepan-1-yl)-2-oxoethoxy]-2-benzyl-3,4-dihydroisoquinolin-1-one](/img/structure/B2818752.png)

![[(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B2818761.png)

![3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818762.png)